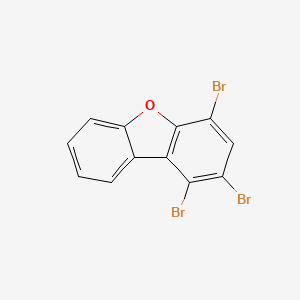

1,2,4-Tribromo-dibenzofuran

Description

Overview of Polybrominated Dibenzofurans as Emerging Environmental Contaminants

Polybrominated dibenzofurans (PBDFs) represent a class of brominated aromatic hydrocarbons that are gaining recognition as emerging environmental contaminants. diva-portal.orgresearchgate.net These compounds are structurally similar to the well-studied polychlorinated dibenzofurans (PCDFs) and are considered persistent organic pollutants (POPs). researchgate.net Their presence has been detected in various environmental matrices, including indoor air and dust, storm water, and wastewater treatment plant influent, effluent, and sludge. diva-portal.orgpops.int

The primary sources of PBDFs in the environment are linked to industrial activities and consumer products. They can be formed as unintentional byproducts during the production of brominated flame retardants (BFRs), which are widely used in electronics, textiles, and plastics. diva-portal.org PBDFs are also generated during thermal processes such as waste incineration and the recycling of electronic waste. diva-portal.orgdiva-portal.org Furthermore, they can be formed through the photochemical transformation of polybrominated diphenyl ethers (PBDEs), another class of BFRs. diva-portal.org The global emissions of PBDFs from the production and use of commercial PBDE mixtures were estimated to be substantial. nih.govnih.gov

The environmental concern surrounding PBDFs stems from their persistence, potential for bioaccumulation, and toxicological properties, which are often comparable to their chlorinated counterparts. researchgate.netontosight.ai Research has shown that PBDFs can be transported over long distances in the atmosphere, leading to their presence in remote areas. diva-portal.org

Significance of 1,2,4-Tribromo-dibenzofuran within the PBDF Congener Group

Within the large family of PBDF congeners, this compound holds particular significance for several reasons. While much of the early research focused on the highly toxic 2,3,7,8-substituted congeners, studies have increasingly investigated other congeners to understand the full scope of PBDF contamination and behavior.

The substitution pattern of bromine atoms on the dibenzofuran (B1670420) ring system dictates the chemical and physical properties of each congener, as well as its environmental fate and toxicological profile. The specific arrangement of bromine atoms in this compound influences its behavior in analytical systems and its potential for formation from precursor compounds. For instance, theoretical studies have explored the formation of various PBDFs, including tribrominated congeners, from the thermal degradation of brominated phenols like 2,4,6-tribromophenol (B41969). researchgate.net

Recent toxicokinetic studies have begun to shed light on the behavior of specific PBDF congeners in biological systems. For example, a study investigating the uptake, distribution, metabolism, and elimination of different PBDFs in mice included 2,3,8-tribromodibenzofuran. nih.govresearchgate.net While this is a different isomer, the research highlights the importance of studying individual congeners to understand their bioaccumulation potential and metabolic pathways. nih.govresearchgate.net Such studies are crucial for assessing the potential risks associated with exposure to complex mixtures of PBDFs found in the environment.

Historical Context and Evolution of Polybrominated Dibenzofuran Research

Research into polybrominated dibenzofurans has evolved significantly over the past few decades. Initially, the focus was largely on their chlorinated analogs, the PCDDs and PCDFs, which were recognized as highly toxic and persistent environmental pollutants. researchgate.net The discovery of PBDFs as contaminants in commercial BFR mixtures, particularly PBDEs, marked a turning point in the field. nih.govoup.com

Early studies in the 1990s began to investigate the presence of PBDD/Fs in various environmental and biological samples, although detection was often limited by analytical capabilities. scispace.com As analytical techniques became more sophisticated, researchers were able to detect and quantify a wider range of PBDD/F congeners at lower concentrations. pops.int

A significant development in the field was the proposal to include certain PBDD/Fs in the toxic equivalency factor (TEF) concept, which is used to assess the risk of dioxin-like compounds. nih.govnih.gov This recognized that some PBDF congeners exhibit toxicity comparable to their chlorinated counterparts. nih.gov

The timeline of PBDF research has been characterized by a shift from initial detection and source identification to more in-depth investigations of their formation mechanisms, environmental fate, and toxicokinetics. researchgate.netpops.int The understanding of PBDF formation has expanded from primarily industrial sources to include photolytic degradation of BFRs and formation during the heating of consumer products containing these flame retardants. diva-portal.orgresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

617707-35-4 |

|---|---|

Molecular Formula |

C12H5Br3O |

Molecular Weight |

404.88 g/mol |

IUPAC Name |

1,2,4-tribromodibenzofuran |

InChI |

InChI=1S/C12H5Br3O/c13-7-5-8(14)12-10(11(7)15)6-3-1-2-4-9(6)16-12/h1-5H |

InChI Key |

GTGYFPGJRSQROX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=CC(=C3Br)Br)Br |

Origin of Product |

United States |

Formation Pathways and Mechanistic Studies of Tribromo Dibenzofurans

Thermal Formation from Brominated Flame Retardants (BFRs)

The thermal degradation of BFRs is a significant source of polybrominated dibenzofurans (PBDFs), including various tribromo-dibenzofuran isomers. These processes occur during events such as accidental fires, poorly controlled incineration of waste, and certain industrial recycling operations. researchgate.net

Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, and incomplete combustion, which occurs when the supply of oxygen is insufficient, are key processes in the formation of PBDFs from BFRs. nih.gov During these events, the complex organic molecules containing bromine break down, and the resulting fragments can recombine to form new, often more toxic, compounds like tribromo-dibenzofurans. For instance, the pyrolysis of the polybrominated biphenyl (PBB) fire retardant, FireMaster FF-1, at 380-400°C was found to produce tetra- and pentabrominated dibenzofurans. nih.gov While specific yields of 1,2,4-tribromo-dibenzofuran are not always detailed, the general mechanisms for PBDF formation are applicable.

Polybrominated diphenyl ethers (PBDEs) and polybrominated biphenyls (PBBs) are two major classes of BFRs that serve as primary precursors for the formation of PBDFs. epa.gov The structural similarity of PBDEs to PBDFs allows for their conversion through a relatively simple cyclization reaction involving the loss of a bromine atom and the formation of a new carbon-oxygen bond. researchgate.netnih.gov This process is particularly relevant for PBDEs with bromine atoms in the ortho positions of the phenyl rings. nih.gov

The oxidation of PBBs has also been identified as a pathway for the formation of PBDFs. nih.gov The thermal degradation of PBBs can lead to the formation of bromophenols, which can then act as precursors to PBDFs through condensation reactions. nih.govresearchgate.net One study on the pyrolysis of FireMaster FF-1, a PBB mixture, demonstrated the formation of tetrabromodibenzofuran, indicating that PBBs are indeed precursors to PBDFs. nih.gov

| Precursor Class | Specific Examples | Formation Pathway | Key Findings |

|---|---|---|---|

| Polybrominated Diphenyl Ethers (PBDEs) | Decabromodiphenyl ether (DecaBDE), 2,4,4'-tribromodiphenyl ether (BDE-28) | Intramolecular cyclization via ortho C-Br bond dissociation. nih.gov | High temperatures facilitate the loss of an ortho-bromine atom, leading to cyclization and the formation of PBDFs. nih.gov |

| Polybrominated Biphenyls (PBBs) | FireMaster FF-1 | Oxidation and subsequent condensation of bromophenol intermediates. nih.gov | Pyrolysis of PBBs has been shown to yield various PBDFs, including tetrabromodibenzofuran. nih.gov |

Bromophenols are significant intermediates in the formation of PBDFs from the thermal degradation of BFRs. researchgate.netnih.gov They can also be present in the environment from other sources. The thermal treatment of bromophenols, particularly ortho-bromophenols, can lead to the formation of PBDFs through condensation reactions. nih.gov For example, the oxidative thermal degradation of 2-bromophenol on a supported copper oxide catalyst has been shown to produce a range of brominated dibenzofurans and dibenzo-p-dioxins. nih.gov Similarly, studies on 2,4,6-tribromophenol (B41969) have demonstrated its role as a precursor in the formation of various PBDD/Fs, with complex debromination, bromine substitution, and rearrangement reactions involved. nih.gov

The formation of tribromo-dibenzofurans is highly dependent on the specific thermal conditions of the degradation process. nih.gov

Temperature: The temperature at which thermal degradation occurs plays a crucial role. For PBDEs, the formation of PBDFs is typically observed in a temperature range of 700-850°C. nih.govdiva-portal.org Higher temperatures facilitate the cleavage of the ortho C-Br bond, which is a key step in the cyclization process. nih.gov Studies on the pyrolysis of printed circuit boards showed that increasing the temperature from 850 to 1200°C decreased the formation of PBDD/Fs. researchgate.net

Oxygen Concentration: The presence and concentration of oxygen influence the reaction pathways. In the pyrolysis of PBBs, the formation of brominated dibenzofurans was significantly higher in open tubes (with access to air) compared to sealed tubes flushed with nitrogen, suggesting that oxygen plays a role in the formation mechanism. nih.gov

Residence Time: The duration for which the precursor compounds and their intermediates are held at a high temperature can affect the yield and types of products formed. Longer residence times may allow for more complete degradation or further reactions of the initially formed products.

| Condition | Effect on PBDF Formation | Example from Research |

|---|---|---|

| Temperature | Optimal formation in specific ranges (e.g., 700-850°C for PBDEs). nih.govdiva-portal.org Higher temperatures can lead to destruction. researchgate.net | Pyrolysis of printed circuit boards showed a 50% decrease in PBDD/F formation when the temperature was increased from 850 to 1200°C. researchgate.net |

| Oxygen Concentration | Can promote the formation of PBDFs. | Pyrolysis of PBBs in the presence of oxygen resulted in significantly higher yields of brominated dibenzofurans. nih.gov |

| Residence Time | Longer times can influence product distribution. | (General principle, specific data for 1,2,4-TrBDF not detailed in the provided search results) |

The formation of PBDFs can be significantly influenced by the presence of catalysts. Metal oxides, which are often present in industrial settings and waste incineration fly ash, can play a crucial role. acs.orgacs.org Copper oxides (CuO and Cu2O) and iron oxides (Fe2O3) have been shown to have pronounced catalytic effects on the formation of PBDD/Fs from precursors like 2-bromophenol. nih.govacs.org These catalytic surfaces can facilitate the necessary condensation and cyclization reactions. The formation of PBDD/Fs from bromophenols in the presence of CuO is thought to resemble a Ullmann-type reaction. acs.orgacs.org The addition of calcium oxide (CaO) has been shown to inhibit the synthesis of PBDD/Fs by reacting with hydrogen bromide (HBr), a key intermediate. researchgate.net

Photolytic Degradation Pathways Leading to Dibenzofurans

Photolytic degradation, the breakdown of compounds by light, is another pathway that can lead to the formation of dibenzofurans. While thermal processes are the primary route for the formation of PBDFs, photolysis can also play a role, particularly in the environmental fate of BFRs. diva-portal.org The photolysis of PBDEs can lead to the formation of PBDFs. nih.gov This process involves the dissociation of an ortho C-Br bond upon exposure to light, generating an aryl radical. This radical can then undergo intramolecular cyclization to form a PBDF. nih.gov The efficiency of this process can be influenced by the solvent and the presence of hydrogen donors, which can compete with the cyclization reaction. nih.gov For example, the photolysis of decabromobiphenyl ether in hexane solution by UV and sunlight has been shown to produce PBDFs. epa.gov

UV-Initiated Reactions and Mechanisms

Ultraviolet (UV) radiation, particularly from sunlight, is a significant driver in the environmental transformation of PBDEs into PBDFs. acs.orgnih.gov The photolytic process is initiated when PBDEs absorb UV light, providing the necessary energy to induce chemical changes. The photochemical degradation of PBDEs with varying degrees of bromination has been studied extensively, revealing that the reaction rate generally decreases as the number of bromine substituents in the molecule decreases. diva-portal.org

The primary mechanism involves a series of reactions that lead to the formation of the dibenzofuran (B1670420) structure. This can occur through:

Intramolecular Cyclization: Following the absorption of UV energy, a carbon-bromine (C-Br) bond on one of the phenyl rings can break, creating a radical. This is often followed by the loss of a hydrogen atom from the other ring and subsequent ring closure to form the furan (B31954) ring, bridging the two phenyl groups.

Precursor Formation: UV irradiation of PBDEs can also lead to the formation of bromophenols (BPs). nih.gov These BPs can then act as precursors in subsequent reactions to form PBDFs. Studies have shown that simulated and natural sunlight irradiation of various PBDE congeners (e.g., BDE-153, BDE-183) generates hydrodebrominated PBDEs along with BPs. nih.gov

Research on the photolysis of decabromodiphenyl ether (DecaBDE) in plastics under natural sunlight has shown a clear formation of PBDFs. acs.org In high-impact polystyrene (HIPS) samples containing DecaBDE, the PBDF concentration increased significantly after just one week of exposure to sunlight, corresponding with a decrease in the DecaBDE concentration. acs.org The photochemical reaction of DecaBDE is characterized by a consecutive debromination process, leading to PBDEs with fewer bromine atoms, which can then cyclize into brominated dibenzofurans. diva-portal.org

Role of Debromination in Photolytic Processes

Debromination, the removal of bromine atoms, is a critical step in the photolytic transformation of highly brominated PBDEs into lower-brominated congeners and subsequently into PBDFs. diva-portal.orgnih.gov This process not only changes the parent PBDE but also dictates the structure of the resulting PBDFs. The position of the bromine atoms on the phenyl rings (ortho, meta, or para) significantly influences the debromination pathway.

Studies using nanoscale zerovalent iron (nZVI) to induce debromination have provided insights into these pathways. The general preference for debromination is para-Br > meta-Br > ortho-Br. nih.gov This selectivity is due to steric hindrance, which can inhibit the reaction at the ortho positions. nih.gov During photolysis, the initial loss of a bromine or hydrogen atom from an ortho position is considered the most accessible pathway for the production of PBDFs, as it is followed by a ring-closure reaction. acs.org

The process is often stepwise, where a highly brominated congener like DecaBDE is consecutively debrominated to nona-, octa-, and lower-brominated PBDEs. acs.orgdiva-portal.org These lower-brominated intermediates are then more susceptible to cyclization to form PBDFs. For example, the photolysis of BDE 209 in plastics leads to partial debromination to nona- and octa-BDEs, accompanied by the formation of tetra- to octa-BDF congeners. acs.org This demonstrates that photolytic debromination is a key gateway to the formation of a complex mixture of PBDFs in the environment.

| Process | Key Mechanism | Precursors | Products | Influencing Factors |

| UV-Initiated Reactions | Photolytic degradation, intramolecular cyclization | Polybrominated diphenyl ethers (PBDEs) | Lower-brominated PBDEs, Bromophenols, Polybrominated dibenzofurans (PBDFs) | UV wavelength, light intensity, presence of solvents/matrix (e.g., plastic) |

| Photolytic Debromination | Stepwise removal of bromine atoms | Higher-brominated PBDEs (e.g., DecaBDE) | Lower-brominated PBDEs, PBDFs, Diphenyl ether | Bromine substitution pattern (para > meta > ortho preference) |

Natural Formation Mechanisms of Polybrominated Dibenzofurans

While many PBDFs in the environment originate from anthropogenic sources, natural processes can also contribute to their formation. These mechanisms can be either biologically mediated (enzymatic) or occur abiotically in the environment.

Enzymatic Oxidation Pathways

Certain marine organisms, particularly algae, are known to produce a variety of halogenated organic compounds. diva-portal.org The formation of PBDD/Fs is thought to occur through the enzymatic-mediated oxidative coupling of bromophenols. diva-portal.org Enzymes such as bromoperoxidases, which are found in algae, can catalyze the oxidation of bromide ions to form reactive bromine species. These species then react with phenolic compounds to create bromophenols.

These naturally produced bromophenols can then undergo oxidative coupling, a reaction where two precursor molecules join, to form PBDD/Fs. diva-portal.org This pathway is analogous to the peroxidase-mediated formation of their chlorinated counterparts (PCDD/Fs). The high production of bromophenols in algae and the widespread occurrence of bromoperoxidases make this a plausible natural formation pathway for PBDD/Fs in the marine environment. diva-portal.org Additionally, it is hypothesized that PBDD/Fs can be generated via intramolecular cyclization of hydroxylated PBDEs through enzyme-mediated catalysis in marine organisms. researchgate.net

Abiotic Natural Formation Processes

Beyond enzymatic pathways, PBDFs can also be formed through abiotic processes in the natural environment. One significant abiotic pathway is the photochemical reaction of precursors in surface seawater. researchgate.net Hydroxylated PBDEs, which are metabolites of PBDEs and are also produced naturally, can undergo intramolecular cyclization when exposed to sunlight, leading to the formation of PBDD/Fs. nih.gov

These natural formation processes, whether enzymatic or abiotic, are likely sensitive to changes in climatic conditions and contribute to the background levels of PBDD/Fs observed in the environment, particularly in marine ecosystems. diva-portal.org

Mixed Halogenated Dibenzofuran Formation (e.g., Polybrominated-chlorinated Dibenzofurans)

In addition to fully brominated dibenzofurans, mixed halogenated compounds containing both bromine and chlorine atoms can be formed. These are often referred to as polybrominated-chlorinated dibenzofurans (PBCDFs).

Co-combustion with Chlorine Sources

PBCDFs are commonly formed during thermal processes, such as waste incineration, where both bromine and chlorine sources are present. greenpeace.tonih.gov The combustion of materials containing brominated flame retardants (BFRs) alongside chlorine-containing materials (e.g., PVC plastics) creates the ideal conditions for their formation. greenpeace.to

Halogen Exchange and Transformation Pathways (Bromine-to-Chlorine) of this compound

The environmental and thermal processing of materials containing this compound can lead to transformation pathways, notably the exchange of bromine atoms for chlorine atoms. This halogen exchange is a significant process as it results in the formation of mixed bromo-chloro dibenzofurans, which can have different toxicological profiles and environmental fates compared to their parent brominated compounds.

The transformation of polybrominated dibenzofurans (PBDFs) can occur under thermal and catalytic conditions, especially in the presence of chlorine-containing materials. This process can lead to the formation of mixed halogenated dibenzofurans (PXDFs), where both bromine and chlorine atoms are present on the dibenzofuran skeleton.

Mechanistically, the halogen exchange from bromine to chlorine on the aromatic backbone of dibenzofuran is often facilitated by catalysts, with copper compounds being extensively studied for this purpose. The general mechanism for copper-catalyzed halogen exchange on aryl halides can proceed through a process involving oxidative addition and reductive elimination. In this process, a copper(I) catalyst reacts with the aryl bromide, leading to an intermediate aryl-copper(III) species. This intermediate can then undergo a halogen exchange with a chlorine source, followed by reductive elimination to yield the aryl chloride and regenerate the copper(I) catalyst.

While specific mechanistic studies on this compound are not extensively detailed in the available literature, the principles of copper-catalyzed aromatic Finkelstein-type reactions provide a foundational understanding. The reaction conditions, such as the nature of the copper catalyst, the ligand used, the solvent, and the chlorine source, are critical in determining the efficiency and selectivity of the halogen exchange.

For instance, the photolysis of 2,4,4'-tribromodiphenyl ether (BDE-28) has been shown to produce polybrominated dibenzofurans. This occurs through the dissociation of an ortho C-Br bond, which leads to the formation of an aryl radical. This radical can then undergo intramolecular cyclization to form a dibenzofuran structure. While this describes a formation pathway for tribrominated dibenzofurans, subsequent halogen exchange would depend on the presence of chlorine sources and appropriate catalytic conditions.

The following table summarizes the key aspects of halogen exchange reactions involving brominated aromatic compounds, which can be extrapolated to understand the potential transformation of this compound.

| Parameter | Description | Relevance to this compound |

| Catalyst | Typically copper(I) or copper(II) salts. Ligands such as diamines or amino acids can enhance catalytic activity. | Copper-based catalysts are expected to be effective in promoting Br-to-Cl exchange on the dibenzofuran ring. |

| Chlorine Source | Various chloride salts (e.g., NaCl, CuCl₂) or organochlorine compounds can serve as the chlorine donor. | The availability of a chlorine source is a prerequisite for the transformation to mixed bromo-chloro dibenzofurans. |

| Reaction Conditions | Thermal conditions (elevated temperatures) are often required. The solvent can also play a crucial role in the reaction outcome. | Incineration or other high-temperature industrial processes involving brominated and chlorinated materials can create a suitable environment for this transformation. |

| Mechanism | The reaction likely proceeds through an oxidative addition/reductive elimination cycle with a copper catalyst. | This mechanism suggests a stepwise replacement of bromine atoms, potentially leading to a variety of mixed halogenated congeners. |

It is important to note that the precise conditions and efficiencies for the bromine-to-chlorine exchange on this compound would require specific experimental investigation. However, the existing knowledge on halogen exchange reactions of other polyhalogenated aromatic compounds provides a strong basis for understanding the potential transformation pathways of this compound.

Environmental Occurrence and Distribution Patterns of Tribromo Dibenzofurans and Congeners

Atmospheric Presence and Deposition

The atmosphere is a primary pathway for the transport and distribution of semi-volatile organic compounds (SVOCs) like tribromo-dibenzofurans. muni.cz Once released, their fate is governed by complex processes including partitioning between gas and particle phases, atmospheric transport, and eventual removal through wet and dry deposition. muni.czmuni.cz

The distribution of tribromo-dibenzofurans between the atmospheric gas phase and particulate matter is a critical process that influences their transport, reactivity, and deposition. copernicus.org This partitioning behavior is dictated by the compound's physicochemical properties, particularly its subcooled liquid vapor pressure and octanol-air partition coefficient (Koa), as well as ambient conditions like temperature and the concentration and composition of atmospheric particles. aaqr.orgnih.gov

As semi-volatile compounds, PBDFs coexist in both the gas and particle phases. muni.cz The gas/particle partitioning constant (Kp) is often used to describe this equilibrium. nih.govaaqr.org Studies on related polybrominated diphenyl ethers (PBDEs) show that models based on the octanol-air partition coefficient (KOA) can effectively predict their partitioning behavior. aaqr.org For PBDD/Fs, it has been noted that deposition is often dominated by the particle phase. aaqr.org The partitioning process is dynamic; for instance, a compound can evaporate from a particle, enter the gas phase, and then deposit onto a surface, a mechanism known as evaporative gas deposition. nih.gov The accurate prediction of gas-particle partitioning remains a complex challenge, with various models showing different levels of accuracy depending on the specific compounds and conditions. copernicus.orgrsc.org

Tribromo-dibenzofurans are removed from the atmosphere and deposited onto terrestrial and aquatic surfaces through wet and dry deposition. muni.cz Wet deposition involves the scavenging of these compounds by precipitation (rain, snow), while dry deposition is the gravitational settling of particle-bound compounds and, to a lesser extent, the direct absorption of gaseous compounds. copernicus.orgnih.gov

Studies investigating the atmospheric deposition of the broader class of PBDD/Fs have quantified these fluxes. In a study in Guangzhou, China, the total annual deposition fluxes for several 2,3,7,8-substituted PBDD/Fs ranged from 36 to 51 pg m⁻² day⁻¹. nih.gov Research in other urban and coastal areas has reported similar findings, with dry deposition often being the dominant input pathway for PBDD/Fs and other persistent organic pollutants on a yearly basis. aaqr.orgifremer.fr For example, in a rural area of Taiwan, the total dry deposition flux of PCDD/Fs (a related class of compounds) was found to range from 0.0274 to 0.718 ng I-TEQ/m²-month, with the dominant mechanism being particle-phase deposition. aaqr.org In contrast, wet deposition can be the primary removal process for some SVOCs in certain remote environments, particularly during periods of high precipitation. nih.govcsic.es

The atmospheric deposition of tribromo-dibenzofurans and their congeners exhibits significant seasonal variability, driven by fluctuations in meteorological conditions and emission patterns. nih.govmuni.cz Research conducted in Guangzhou demonstrated that deposition fluxes of PBDD/Fs during the wet season were two to four times higher than during the dry season. nih.gov This increase was positively correlated with both rainfall and temperature, suggesting that higher temperatures may enhance volatilization from sources while increased rainfall enhances wet deposition. nih.gov

In remote high-mountain regions of Europe, studies on related PBDEs also revealed seasonal trends, with higher fluxes observed at increasing temperatures. copernicus.org This pattern is partly attributed to the enhanced revolatilization of these compounds from soil and vegetation during warmer seasons, a process sometimes referred to as the "grasshopper effect". csic.escopernicus.org Conversely, studies on PCDD/Fs in Taiwan found higher atmospheric concentrations and deposition fluxes in the winter, potentially due to lower rates of photolytic degradation and different meteorological conditions. aaqr.org

Due to their semi-volatile nature and environmental persistence, tribromo-dibenzofurans can undergo long-range atmospheric transport (LRAT), leading to their distribution in remote ecosystems far from their original sources. muni.cznih.gov The "grasshopper effect," which involves cycles of volatilization in warmer regions and deposition in colder regions, is a key mechanism facilitating this global transport. nih.gov

The presence of PBDFs and related compounds in remote environments like high-altitude mountain lakes provides clear evidence of LRAT. csic.escopernicus.org The efficiency of this transport is closely linked to the compound's gas-particle partitioning. muni.cz Compounds that are more volatile or associated with smaller aerosol particles tend to have longer atmospheric residence times and greater transport potential. muni.cz During transport, chemical transformation processes like photolysis can alter the congener profiles, for example, by causing the preferential degradation of more reactive congeners. csic.escopernicus.org Mass balance models and environmental monitoring data both support the concept that persistent organic pollutants like PBDFs experience multiple "hops" during their atmospheric journey, resulting in their fractionation across the globe. nih.gov

Occurrence in Terrestrial Environments

Following atmospheric deposition, tribromo-dibenzofurans accumulate in terrestrial environments, with soil and dust acting as significant reservoirs.

Elevated concentrations of PBDFs are frequently detected in soil and dust, particularly in and around e-waste recycling facilities. nih.govresearchgate.net These sites are major sources due to the thermal processing (both controlled and uncontrolled) of plastics containing brominated flame retardants. pops.int

A study in eastern China found that total PBDD/F concentrations in soil from an e-waste facility ranged from 716 to 800,000 pg/g dry weight (dw), and workshop-floor dust contained levels as high as 89,600 pg/g dw. nih.gov In these samples, the concentrations of PBDFs were several orders of magnitude higher than those of polybrominated dibenzo-p-dioxins (PBDDs). nih.gov Similarly, research at the Agbogbloshie e-waste site in Ghana found PBDD/F concentrations in soil up to 1,000 ng/g dw in dismantling areas and 380 ng/g dw in open burning areas. researchgate.net These concentrations are among the highest reported globally for such sites. researchgate.net The congener profiles in these environments can provide clues to their formation pathways, with evidence suggesting that some congeners are formed through the degradation and transformation of other brominated compounds. researchgate.net

Elevated Levels in E-waste Recycling and Open Burning Sites

The informal processing of electronic waste (e-waste) and open burning of materials containing brominated flame retardants (BFRs) are significant sources of polybrominated dibenzofurans (PBDFs), including tribromo-dibenzofurans. pops.int These activities, often conducted without proper environmental controls, lead to the unintentional formation and release of these toxic compounds into the environment. nih.goviowa.gov

Research indicates that thermal disposal of waste electronics can emit PBDF levels up to 50-500 times higher than their chlorinated counterparts, polychlorinated dibenzofurans (PCDFs). pops.int This is due to the high concentration of bromine in the waste materials. pops.int Consequently, elevated concentrations of PBDFs are frequently detected in soil, dust, and the atmosphere surrounding e-waste dismantling and open burning sites. pops.intresearchgate.net For instance, settled dust at e-waste sites has shown PBDF concentrations significantly higher than in reference locations. researchgate.net Studies in South China have found that soil levels of contaminants, including dioxin-like compounds, at abandoned e-waste recycling sites can remain high long after activities have ceased, posing ongoing risks. scies.org

The thermal degradation of BFRs, such as polybrominated diphenyl ethers (PBDEs) and 2,4,6-tribromophenol (B41969) (2,4,6-TBP), which are widely used in electronic equipment, is a primary formation pathway for PBDFs during e-waste processing. pops.intresearchgate.net The congener profiles of PBDFs found in these areas can serve as fingerprints to trace them back to specific sources, such as the combustion of particular BFR-treated plastics. pops.intresearchgate.net

Table 1: Concentration of PBDD/Fs in Dust from E-waste and Reference Sites

| Site Type | PBDD/F Concentration (ng/g) | PCDD/F Concentration (ng/g) |

|---|---|---|

| E-waste Site Settled Dust | 7.7-63 | 1.1-4.5 |

| Reference Site Dust | 1.5-2.36 | 0.5-0.6 |

Source: Adapted from researchgate.net

Aquatic Environmental Presence

Polybrominated dibenzofurans, including tribromo-congeners, have become widespread in aquatic environments due to atmospheric deposition and runoff from contaminated sites. nih.gov Their chemical stability and low water solubility cause them to adsorb to particulate matter, leading to their accumulation in sediments, which act as long-term reservoirs. pjoes.commdpi.com

Detection in Water Bodies and Sediments

Studies have confirmed the presence of PBDFs in sediments of lakes, rivers, and coastal areas globally. nih.govpjoes.commdpi.com For example, research in the Pearl River Delta identified e-waste recycling as a significant source of PBDD/Fs in sediments, with specific congener profiles linking the contamination to PBDE and bromophenol precursors. researchgate.net Similarly, studies in Ethiopian and Chinese water bodies have found high concentrations of related dioxin compounds in sediments, with profiles suggesting atmospheric deposition from combustion sources as a major input pathway. pjoes.commdpi.com While these studies often focus on the most abundant or toxic congeners, the presence of various PBDFs indicates a complex mixture of contaminants. mdpi.com

Recent advanced analytical techniques have enabled the detection of low-level brominated pollutants in aquatic systems. A study on Lake Geneva, for instance, quantified emerging brominated compounds like 1,3,5-tribromobenzene (B165230) in the deep water column, highlighting the transport of these pollutants into aquatic ecosystems. acs.org Although specific data for 1,2,4-tribromo-dibenzofuran is often limited, the general detection of tribrominated congeners points to its likely presence in these contaminated matrices. ee-net.ne.jp

Presence in Biota and Environmental Compartments

The lipophilic (fat-loving) nature of PBDFs facilitates their accumulation in the fatty tissues of living organisms, leading to biomagnification through the food web. birmingham.ac.ukinchem.org As a result, these compounds have been detected in various species of wildlife and in human tissues. nih.govscispace.com

Seafood, in particular, has been identified as a vector for human exposure to PBDFs. nih.gov High levels of dibromo- and tribromo-dibenzo-p-dioxins have been found in Swedish fish, and PBDDs have been identified in blue mussels from the Baltic Sea. ee-net.ne.jpscispace.com In one study, the concentration of two co-eluting tribromodibenzo-p-dioxin (triBDD) congeners in blue mussels was estimated to be as high as 160 ng/g lipid weight. ee-net.ne.jp Laboratory studies on mice have investigated the uptake and metabolism of various PBDFs, including a tribromo-dibenzofuran isomer, confirming their potential for bioaccumulation. nih.gov The persistence of these compounds in biota is a significant concern, as their toxic effects are closely linked to how long they remain in the body. nih.gov

Table 2: Levels of Selected PBDD/Fs in Swedish Fish (pg/g fresh weight)

| Location | Species | ΣPBDDs | ΣPBDFs |

|---|---|---|---|

| Bysjön | Perch | 1.5 | 0.04 |

| Väderöarna | V. benny | 1.2 | 0.05 |

| Fladen | Herring | 0.4 | 0.04 |

Source: Adapted from scispace.com

Congener Profiles and Isomeric Distribution Patterns for Source Tracing

The specific mixture of different PBDD/F congeners and isomers in an environmental sample can provide valuable clues about the contamination's origin. pops.int Different formation pathways—such as impurities in commercial BFRs, thermal degradation of specific products, or atmospheric combustion processes—produce distinct "fingerprints" or congener profiles. pops.intresearchgate.netnih.gov

For example, the congener profile of PBDFs originating from the thermal breakdown of PBDEs during e-waste recycling differs from that found in emissions from municipal waste incinerators. pops.int By analyzing these profiles, scientists can perform source apportionment, linking environmental contamination back to specific industrial activities or pollution events. pops.intdiva-portal.orgresearchgate.net

The distribution of isomers within a homologue group (e.g., the relative abundance of different tribromo-dibenzofuran isomers) can be influenced by the thermodynamic stability of each congener and the specific conditions of its formation. acs.org Research on sediments in the Pearl River Delta used positive matrix factorization (PMF) to identify three major sources of PBDD/Fs: PBDE-related sources, bromophenol/benzene-related sources, and e-waste recycling, each contributing a different percentage to the total concentration. researchgate.net This detailed analysis is crucial for developing effective strategies to control and mitigate the release of these hazardous substances from their primary sources. pops.int

Advanced Analytical Methodologies for 1,2,4 Tribromo Dibenzofuran Quantification and Identification

Sample Preparation and Extraction Techniques for Complex Matrices

The initial and one of the most critical stages in the analysis of 1,2,4-Tribromo-dibenzofuran is the effective extraction of the analyte from the sample matrix and the removal of interfering co-extractives. The choice of sample preparation technique is highly dependent on the nature of the matrix, which can range from soil and sediment to biological tissues and air samples.

Environmental samples are diverse and complex, often containing low concentrations of target analytes alongside a multitude of potential interferences chromatographyonline.com. Consequently, sample preparation is a crucial step that significantly influences the reliability and accuracy of the analytical results nih.gov. Traditional methods can be time-consuming and labor-intensive; however, modern techniques aim to miniaturize extraction steps, reduce solvent consumption, and automate the process chromatographyonline.com.

For solid matrices such as soil and sediment, common extraction techniques include Soxhlet extraction , pressurized liquid extraction (PLE) , also known as accelerated solvent extraction (ASE), and ultrasonic extraction . Solvents like toluene, n-hexane, and dichloromethane (B109758) have been shown to be effective for the extraction of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/PCDFs) and polychlorinated biphenyls (PCBs) from soil, with PLE offering a high-throughput alternative to traditional Soxhlet extraction gcms.cz. For instance, a mixture of acetone and n-hexane (1:1, v/v) has been used for the ultrasonic extraction of PCDD/Fs and dioxin-like PCBs from contaminated soil thermofisher.com.

Biological matrices, such as fish tissue and human milk, are particularly challenging due to their high lipid content, which can interfere with the analysis. Sample preparation for these matrices often begins with saponification to break down fats, followed by liquid-liquid extraction with a nonpolar solvent like hexane. Subsequent cleanup steps are essential to remove the remaining lipids and other interferences. Common cleanup techniques include treatment with concentrated sulfuric acid and column chromatography using adsorbents like silica (B1680970) gel , alumina (B75360) , and Florisil lcms.cz. A multi-layer silica column is a frequently used tool for the cleanup of extracts from biotic samples researchgate.net. For the analysis of polybrominated diphenyl ethers (PBDEs), which are structurally related to PBDFs, a sulfoxide cartridge column has been demonstrated as an effective cleanup step after initial extraction and treatment with sulfuric acid and Florisil chromatography nih.gov.

Modern extraction and cleanup techniques that offer advantages in terms of speed, efficiency, and reduced solvent use include solid-phase extraction (SPE) , solid-phase microextraction (SPME) , and dispersive liquid-liquid microextraction (DLLME) chromatographyonline.com. These techniques utilize a solid or liquid sorbent to selectively retain the analytes of interest while allowing interfering compounds to pass through.

A summary of common sample preparation techniques for complex matrices is presented in Table 1.

| Technique | Matrix Applicability | Principle | Advantages | Disadvantages |

| Soxhlet Extraction | Soil, Sediment, Solid Waste | Continuous solid-liquid extraction with a cycling solvent. | Well-established, exhaustive extraction. | Time-consuming, large solvent volume. |

| Pressurized Liquid Extraction (PLE) | Soil, Sediment, Biota | Extraction with solvents at elevated temperature and pressure. | Faster than Soxhlet, lower solvent consumption. | High initial instrument cost. |

| Ultrasonic Extraction | Soil, Sediment | Use of ultrasonic waves to enhance solvent extraction. | Relatively fast and simple. | Potentially lower extraction efficiency than PLE or Soxhlet. |

| Solid-Phase Extraction (SPE) | Water, Air, Liquid Extracts | Analyte partitioning between a liquid sample and a solid sorbent. | High selectivity, reduced solvent use, automation potential. | Can be affected by matrix clogging. |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Aqueous Samples | A small amount of extraction solvent is dispersed in the sample, aided by a disperser solvent. | Fast, simple, low solvent consumption, high enrichment factor. | Primarily for liquid samples. |

Chromatographic Separation Techniques

Following sample preparation, chromatographic separation is employed to isolate this compound from other co-extracted compounds, including other PBDF isomers. The choice of chromatographic technique and the specific column and conditions are critical for achieving the necessary resolution for accurate quantification.

High-resolution gas chromatography (HRGC) is the most common technique for the separation of PBDFs. The choice of the capillary column's stationary phase is the most critical factor in achieving the desired separation. Non-polar columns, such as those with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5, HP-5MS), are often used for the initial analysis of halogenated dioxins and furans nih.govnih.govresearchgate.net. These columns separate congeners primarily based on their boiling points and degree of halogenation.

For PBDEs, which are structurally similar to PBDFs, short (e.g., 15 m) columns with a thin film are often recommended to analyze thermolabile, highly brominated congeners more efficiently researchgate.net. The elution order on non-polar columns generally follows the degree of bromination researchgate.net. However, for complex mixtures, co-elution of isomers is a common problem.

To address co-elution issues, columns with different polarities can be used. For PCDD/PCDFs, a combination of a non-polar column (like DB-5) and a more polar column (like DB-225 or SP-2331) can provide the necessary selectivity to separate all toxic 2,3,7,8-substituted isomers nih.govresearchgate.net. The Rtx-Dioxin2 column, for example, offers high thermal stability and provides isomer specificity for both 2,3,7,8-TCDD and 2,3,7,8-TCDF restek.com.

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful technique that offers significantly increased peak capacity and resolution compared to single-column GC. In GC×GC, the effluent from a primary column is continuously trapped, focused, and re-injected onto a second, shorter column with a different stationary phase. This results in a two-dimensional separation, where compounds are separated based on two different properties (e.g., boiling point and polarity) birmingham.ac.uk.

GC×GC has been successfully applied to the separation of complex mixtures of halogenated compounds, including PCDD/Fs and PBDEs greyhoundchrom.com. The enhanced separation power of GC×GC can resolve many co-elutions that occur in one-dimensional GC, which is particularly important for isomer-specific analysis. The technique is often coupled with a time-of-flight mass spectrometer (TOF-MS) due to the fast elution of peaks from the second-dimension column chromatographyonline.combirmingham.ac.uk. GC×GC-TOF-MS has been shown to be a valuable tool for identifying decomposition products of highly brominated compounds that can form during GC analysis nih.gov.

High-performance liquid chromatography (HPLC) is another valuable technique for the analysis of halogenated aromatic compounds. While GC is more common for the final separation and quantification, HPLC is often used as a powerful cleanup and fractionation step prior to GC analysis. Reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity, is a common mode used for this purpose thermofisher.comtosohbioscience.com.

In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol tosohbioscience.com. The retention of PBDFs in RP-HPLC is related to their hydrophobicity, which is influenced by the number and position of the bromine atoms. A study on the fractionation of a synthesized PBDF mixture demonstrated that non-aqueous reversed-phase HPLC with acetonitrile as the mobile phase provided orthogonal separation to countercurrent chromatography, allowing for the isolation of individual PBDF congeners jenck.com.

The toxicity of PBDFs is highly dependent on the specific congener, with those substituted at the 2,3,7, and 8 positions being of greatest concern due to their "dioxin-like" toxicity. Therefore, analytical methods must be capable of separating and quantifying these toxic isomers from the less toxic ones.

Achieving isomer-specific separation for all 2,3,7,8-substituted PBDFs on a single GC column is challenging. As with PCDD/PCDFs, a dual-column approach is often necessary, using columns with different selectivities. For example, a non-polar DB-5 type column might be used for initial screening, followed by confirmation on a more polar column to resolve any co-eluting 2,3,7,8-substituted isomers nih.gov. The development of specialized GC columns, such as the Rtx-Dioxin2, has improved the single-column separation of key toxic isomers restek.com.

GC×GC offers a significant advantage for isomer-specific analysis due to its superior resolving power. By using two columns with different selectivities, it is possible to separate many of the critical isomer pairs in a single analysis nih.gov.

Mass Spectrometric Detection and Quantification Strategies

Mass spectrometry (MS) is the primary detection technique for the analysis of this compound due to its high sensitivity and selectivity. The choice of mass spectrometer and the specific acquisition mode are critical for achieving the low detection limits required for environmental and biological monitoring.

High-resolution mass spectrometry (HRMS), typically using a magnetic sector instrument, coupled with high-resolution gas chromatography (HRGC), is considered the "gold standard" for the analysis of dioxins and furans nih.govepa.gov. HRGC-HRMS provides excellent selectivity by operating at a mass resolution of 10,000 or greater, which allows for the separation of the analyte ions from most potential interferences with the same nominal mass. The use of isotope dilution is a key component of this method, where a known amount of a stable isotope-labeled analog of the target analyte (e.g., ¹³C₁₂-1,2,4-Tribromo-dibenzofuran) is added to the sample before extraction. The ratio of the response of the native analyte to the labeled internal standard is used for quantification, which corrects for losses during sample preparation and analysis, leading to highly accurate and precise results usgs.govbbsq.bsforensicrti.org.

Tandem mass spectrometry (MS/MS), often performed using a triple quadrupole mass spectrometer (QqQ), is a viable alternative to HRMS. In MS/MS, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides high selectivity and can be used to reduce matrix interferences researchgate.net. The selection of appropriate MRM transitions (precursor ion → product ion) is crucial for the sensitivity and specificity of the method lcms.czresearchgate.netnih.gov. For example, in the analysis of PCDD/Fs, GC-QqQ-MS/MS has been successfully used as a cost-effective alternative to GC-HRMS jenck.com.

The fragmentation patterns of PBDFs in the mass spectrometer are important for their identification. Under electron ionization (EI), the molecular ion is typically observed, and fragmentation often involves the loss of bromine atoms. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) provides a clear signature for brominated compounds in the mass spectrum.

A summary of mass spectrometric techniques for the analysis of this compound is presented in Table 2.

| Technique | Principle | Advantages | Disadvantages |

| High-Resolution Mass Spectrometry (HRMS) | Measures the mass-to-charge ratio of ions with high accuracy, allowing for the differentiation of ions with the same nominal mass. | High selectivity and sensitivity, considered the "gold standard". | High instrument cost and complexity. |

| Tandem Mass Spectrometry (MS/MS) | Uses two stages of mass analysis (precursor ion selection and product ion monitoring) to increase selectivity. | High selectivity, lower cost than HRMS, robust. | Requires careful optimization of MRM transitions. |

| Time-of-Flight Mass Spectrometry (TOF-MS) | Measures the time it takes for ions to travel a fixed distance, which is related to their mass-to-charge ratio. | Fast acquisition rates (ideal for GC×GC), high mass accuracy. | Typically lower resolution than magnetic sector HRMS. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of halogenated compounds like this compound. Unlike low-resolution mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or six decimal places. algimed.com This capability is crucial for distinguishing between molecules that have the same nominal mass but different elemental compositions. algimed.com

For this compound (C₁₂H₅Br₃O), the high mass accuracy of HRMS allows for the confident determination of its elemental formula from its exact mass. This high level of precision helps to eliminate potential interferences from other co-eluting compounds in a sample matrix. When coupled with high-resolution gas chromatography (HRGC), HRGC-HRMS becomes a powerful tool for the trace analysis of PBDD/Fs. researchgate.netepa.gov The HRMS system is typically operated in the electron impact (EI) ionization mode, and the instrument's static resolving power is maintained at 10,000 or greater to ensure accurate mass measurement. epa.gov This high resolution is essential for separating the isotopic patterns of brominated compounds from background noise and other contaminants. thermofisher.com

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₅Br₃O |

| Nominal Mass | 402 u |

| Monoisotopic Mass | 401.7829 u |

| Most Abundant Isotopes | ¹²C, ¹H, ⁷⁹Br, ⁸¹Br, ¹⁶O |

This table presents calculated mass values for the specified compound.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry, also known as MS/MS, adds another dimension of specificity to the analysis of this compound. nih.gov This technique involves multiple stages of mass analysis. ijcap.inyoutube.com In the first stage (MS1), an ion of a specific m/z, the "precursor ion," is selected. This precursor ion is then fragmented in a collision cell through collision-induced dissociation (CID) with an inert gas. youtube.com The resulting "product ions" are then analyzed in a second stage of mass spectrometry (MS2). nih.govijcap.in

This process of selecting a specific precursor ion and monitoring its characteristic product ions is highly selective and significantly reduces chemical noise, thereby improving detection limits. nih.gov For complex mixtures containing multiple PBDD/F isomers, MS/MS can help to differentiate between them, as different isomers can produce unique fragmentation patterns. nih.gov The fragmentation of the dibenzofuran (B1670420) core typically involves the sequential loss of bromine atoms and carbon monoxide (CO), providing structural information about the original molecule. This technique is particularly valuable for confirming the identity of a compound that has been tentatively identified by other methods. nih.gov

Time-of-Flight Mass Spectrometry (TOF-MS)

Time-of-Flight Mass Spectrometry (TOF-MS) is a type of mass analyzer that separates ions based on the time it takes them to travel through a field-free drift region. youtube.com After ionization, all ions are accelerated by the same electric potential, giving them equal kinetic energy. youtube.com Consequently, ions with a lower mass-to-charge ratio travel faster and reach the detector sooner than heavier ions. youtube.com

One of the key advantages of TOF-MS is its high speed and "unlimited" mass range. colostate.edu Modern TOF instruments, particularly those with orthogonal acceleration (oa-TOF), can achieve high resolution and mass accuracy, making them suitable for the analysis of complex mixtures. colostate.edu When coupled with gas chromatography (GC), GC-TOF-MS can provide high-quality mass spectra for the numerous components present in environmental samples. nasa.gov The analysis of benzofuran derivatives has been successfully performed using techniques like electrospray ionization quadrupole time-of-flight mass spectrometry (ESI-QTOF-MS), demonstrating the utility of TOF analyzers for this class of compounds. researchgate.net

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Separation

The analysis of this compound is complicated by the existence of many other tribromo-dibenzofuran isomers. These isomers have the exact same mass and often similar chromatographic behavior, making them difficult to separate and distinguish using GC-MS alone. Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced technique that provides an additional dimension of separation based on the size, shape, and charge of an ion. researchgate.netfrontiersin.org

In IMS, ions are driven through a drift tube filled with a buffer gas by a weak electric field. frontiersin.org An ion's velocity through the drift tube, and thus its drift time, depends on its collision cross-section (CCS)—a value related to its three-dimensional shape. researchgate.netnih.gov Compact ions experience fewer collisions with the buffer gas and travel faster than more elongated isomers. nih.gov This allows for the separation of isomers that are indistinguishable by mass spectrometry. researchgate.netmdpi.com The coupling of IMS with MS provides a powerful two-dimensional separation that can resolve complex isomeric mixtures, making it a valuable tool for the specific identification of this compound among its isomers. frontiersin.orgnih.gov

Advanced Spectroscopic Characterization Techniques

While mass spectrometry is essential for detection and quantification, spectroscopic techniques are required for the definitive structural elucidation of synthesized or isolated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. uobasrah.edu.iq For the structural confirmation of this compound, ¹H (proton) and ¹³C (carbon-13) NMR are the most important techniques. researchgate.net

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). uobasrah.edu.iq The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. scielo.br For this compound, the substitution pattern of the bromine atoms on the dibenzofuran skeleton creates a unique set of chemical shifts and coupling constants for the remaining aromatic protons and carbon atoms. The interpretation of these spectra allows for the unambiguous confirmation of the 1,2,4-substitution pattern, distinguishing it from all other possible isomers. scielo.brwalisongo.ac.id

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 115.8 |

| C-2 | 118.2 |

| C-3 | 132.1 |

| C-4 | 116.5 |

| C-4a | 122.9 |

| C-5a | 124.7 |

| C-6 | 129.5 |

| C-7 | 123.6 |

| C-8 | 121.9 |

| C-9 | 112.3 |

| C-9a | 151.7 |

| C-9b | 155.4 |

Note: These are predicted values based on computational models and may differ from experimental results. The table serves as an illustrative example for structural analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for the identification of functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique "fingerprint" of the compound. For this compound, the IR spectrum is characterized by absorption bands corresponding to the vibrations of its dibenzofuran core and the carbon-bromine bonds.

Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium to Weak |

| 1600-1450 | Aromatic C=C ring stretch | Medium to Strong |

| 1300-1000 | C-O-C (ether) stretch | Strong |

| 880-750 | C-H out-of-plane bend (aromatic) | Strong |

| 700-500 | C-Br stretch | Strong |

Data is inferred from general IR absorption tables for aromatic and halogenated compounds.

The aromatic C-H stretching vibrations are expected to appear at wavenumbers slightly above 3000 cm⁻¹. vscht.cz The stretching of the carbon-carbon double bonds within the aromatic rings typically gives rise to a series of bands in the 1600-1450 cm⁻¹ region. pressbooks.pub A strong absorption band corresponding to the asymmetric and symmetric stretching of the C-O-C ether linkage in the dibenzofuran structure is anticipated in the 1300-1000 cm⁻¹ range. uc.edu The out-of-plane bending vibrations of the remaining aromatic C-H bonds will produce strong bands in the fingerprint region, and their exact positions can provide clues about the substitution pattern. Finally, the carbon-bromine stretching vibrations are expected to be observed at lower wavenumbers, typically in the 700-500 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Compounds with conjugated π-electron systems, such as the aromatic rings of dibenzofuran, absorb UV or visible light to promote electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The wavelength of maximum absorption (λmax) is characteristic of the extent of conjugation.

Specific experimental UV-Vis absorption data for this compound is not widely published. However, based on the conjugated aromatic system of the dibenzofuran backbone, it is expected to absorb in the UV region. The presence of bromine atoms as substituents may cause a bathochromic (red) shift in the absorption maxima compared to the parent dibenzofuran molecule.

Theoretical calculations, such as those based on Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the UV-Vis spectrum and the corresponding electronic transitions. mdpi.comsharif.edusharif.edu These computational methods can provide valuable insights into the electronic structure and expected spectral properties of the molecule in the absence of experimental data.

Predicted UV-Vis Absorption Properties for this compound

| Parameter | Predicted Value |

| λmax | In the UV region (estimated 200-400 nm) |

| Molar Absorptivity (ε) | High (due to π → π* transitions) |

Data is inferred based on the general properties of conjugated aromatic systems.

Theoretical Vibrational Spectra from Computational Methods

In the absence of experimental spectroscopic data, computational chemistry provides a powerful tool for predicting the vibrational spectra (IR and Raman) of molecules like this compound. cardiff.ac.uk Methods such as Density Functional Theory (DFT) can be used to calculate the optimized geometry of the molecule and its harmonic vibrational frequencies. arxiv.orgnih.govmdpi.com

These calculations can provide a detailed picture of the vibrational modes, including the specific atomic motions associated with each absorption band. nih.gov This information is invaluable for interpreting experimental spectra and for distinguishing between different isomers. The calculated spectra can be compared with experimental data for related compounds to validate the computational methodology. researchgate.net

Information Obtainable from Theoretical Vibrational Spectra

| Information | Description |

| Vibrational Frequencies | Predicted wavenumbers for IR and Raman active modes. |

| IR Intensities | Predicted relative intensities of IR absorption bands. |

| Raman Activities | Predicted relative intensities of Raman scattering bands. |

| Normal Mode Analysis | Visualization of the atomic motions for each vibrational mode. |

This table describes the general outputs of computational vibrational spectroscopy.

Quality Assurance and Quality Control in PBDF Analysis

Ensuring the reliability and accuracy of analytical data for this compound is paramount, particularly when assessing human exposure and environmental contamination. To achieve this, stringent quality assurance (QA) and quality control (QC) measures are implemented throughout the analytical process.

Limits of Quantification and Detection Methodologies

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. epa.gov For trace contaminants like PBDFs, achieving low LODs and LOQs is crucial.

The determination of LOD and LOQ is typically performed by analyzing a series of low-concentration standards or spiked samples. epa.gov High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is the gold standard for the ultra-trace analysis of these compounds, often achieving detection limits in the picogram per gram (pg/g) or even femtogram per gram (fg/g) range, depending on the sample matrix. epa.govthermofisher.comnih.gov

While specific LOD and LOQ values for this compound are not consistently reported across the literature, they are expected to be in a similar range to other tri-brominated dibenzofurans and related halogenated dioxins and furans.

Typical Detection Limits for Related Halogenated Compounds

| Compound Class | Matrix | Typical Detection Limit Range |

| PCDDs/PCDFs | Ambient Air | 0.2 pg/m³ epa.gov |

| PBDEs | Food | 0.05 - 5 pg/µL (in final extract) thermofisher.com |

| PCDDs/PCDFs | Various | ppt (10⁻¹² g/g) to ppq (10⁻¹⁵ g/g) nih.gov |

This table provides examples of detection limits for related classes of compounds to infer the expected range for this compound.

Use of Isotope-Labelled Internal Standards and Certified Reference Materials

To correct for analyte losses during sample preparation and for variations in instrument response, isotope-labelled internal standards are indispensable in the quantitative analysis of this compound. rudn.ru These standards are typically ¹³C-labeled analogues of the target analyte. Since they have nearly identical chemical and physical properties to the native compound, they co-elute and experience similar matrix effects, allowing for accurate correction of the analytical signal. chemrxiv.org

Importance of Standards in PBDF Analysis

| Standard Type | Purpose |

| Isotope-Labelled Internal Standards | Correct for analyte losses and matrix effects during analysis. |

| Certified Reference Materials (CRMs) | Validate the accuracy and traceability of the analytical method. |

Analytical Challenges: Photolysis, Thermal Degradation, and PBDE Interference

The analysis of this compound is subject to several analytical challenges that can impact the accuracy and reliability of the results.

Photolysis: PBDFs, like other polyhalogenated aromatic hydrocarbons, can be susceptible to degradation upon exposure to ultraviolet (UV) light. europa.eunih.govq1scientific.com This photolytic degradation can occur during sample collection, storage, and preparation if proper precautions are not taken to protect the samples from light. This can lead to an underestimation of the true concentration of the analyte in the sample.

Thermal Degradation: The gas chromatography (GC) systems used for the analysis of PBDFs operate at high temperatures. Some higher brominated congeners are known to be thermally labile and can degrade in the hot GC injector or on the analytical column. thermofisher.com This degradation can result in the formation of less brominated PBDFs, leading to an inaccurate congener profile and quantification.

PBDE Interference: Polybrominated diphenyl ethers (PBDEs) are another class of brominated flame retardants that are often present in environmental and biological samples at much higher concentrations than PBDFs. thermofisher.com Some PBDEs can have similar retention times and mass spectral characteristics to PBDFs, leading to potential interferences and co-elution, which can result in false positives or overestimated concentrations of PBDFs. researchgate.net Chromatographic techniques and sample cleanup procedures must be optimized to separate PBDFs from interfering PBDEs. researchgate.net Mass spectrometry, particularly high-resolution mass spectrometry, is crucial for distinguishing between these two classes of compounds based on their exact masses. nih.govnih.gov

Summary of Analytical Challenges

| Challenge | Description | Consequence |

| Photolysis | Degradation of the analyte upon exposure to UV light. | Underestimation of concentration. |

| Thermal Degradation | Breakdown of the analyte at high temperatures in the GC system. | Inaccurate congener profile and quantification. |

| PBDE Interference | Co-elution and similar mass spectral properties with PBDEs. | False positives or overestimated concentrations. |

Environmental Fate and Degradation Pathways of Tribromo Dibenzofurans

Degradation Mechanisms in Environmental Compartments

Degradation of 1,2,4-Tribromo-dibenzofuran can occur through various mechanisms, including photodegradation, biotic degradation, and other abiotic processes. The efficiency of these mechanisms is highly dependent on the environmental matrix (air, water, soil, or sediment) and prevailing conditions.

Photodegradation, or photolysis, is a primary degradation pathway for PBDFs. This process involves the breakdown of the molecule upon absorption of light, particularly ultraviolet (UV) radiation from sunlight.

In the atmosphere, the dominant loss processes for gas-phase dibenzofurans are expected to be photolysis and reaction with hydroxyl (OH) radicals. nih.gov For less halogenated congeners, the reaction with OH radicals is most important. The atmospheric lifetimes of these compounds generally increase with the degree of halogenation. For particle-associated PBDFs, which is a likely state for a semi-volatile compound like this compound, photolysis and deposition (wet and dry) are the main removal mechanisms. nih.govnih.gov Estimated atmospheric lifetimes for gas-phase trichlorodibenzofurans are less than one day, while particle-associated congeners can persist for 10 days or more, allowing for long-range transport. nih.gov

In aquatic systems, photolysis is also a significant degradation route. The presence of natural photosensitizers in water can accelerate this process. inchem.org Studies on PBDEs, which are structural precursors to PBDFs, show that photodegradation in water proceeds via reductive debromination, where bromine atoms are sequentially removed. mdpi.com The degradation rates are influenced by the wavelength of UV light, with UV-B radiation (280-315 nm) being particularly effective. mdpi.com The formation of PBDFs from the photolysis of certain PBDEs containing ortho-bromine substituents has been documented. nih.gov

Table 1: Factors Influencing Photodegradation of Halogenated Aromatic Compounds

| Factor | Influence on Degradation Rate | Reference |

|---|---|---|

| Light Wavelength | Higher energy (shorter wavelength) UV light generally leads to faster degradation. | mdpi.com |

| Matrix (Solvent) | The presence of photosensitizers (e.g., humic acids in natural water) can enhance degradation rates. | inchem.org |

| Degree of Halogenation | Generally, the rate of photolytic debromination increases with a higher number of bromine atoms. | nih.gov |

| Association Phase | Compounds associated with particles may have different degradation rates than those in the gas or dissolved phase. | nih.gov |

Biotic degradation involves the transformation of compounds by living organisms, primarily microorganisms such as bacteria and fungi.

Aerobic Degradation: Under aerobic conditions, some bacteria have demonstrated the ability to degrade lower-halogenated dibenzofurans. For instance, bacteria capable of degrading polychlorinated biphenyls (PCBs), such as Rhodococcus jostii RHA1 and Burkholderia xenovorans LB400, have been shown to degrade mono- through penta-brominated diphenyl ethers. ucanr.edu The degradation is often initiated by powerful oxidative enzymes like dioxygenases. However, higher brominated congeners are generally more resistant to aerobic microbial attack. frontiersin.org

White-rot fungi, such as Phanerochaete sordida, have been shown to degrade highly chlorinated dioxins and dibenzofurans. nih.govresearchgate.net These fungi possess non-specific extracellular lignin-degrading enzymes, like peroxidases, that can mineralize a wide range of recalcitrant pollutants. This capability suggests a potential pathway for the degradation of PBDFs like this compound in soil environments.

Anaerobic Degradation: In anoxic environments like sediments and certain soils, the primary biotic degradation pathway for highly halogenated compounds is reductive dehalogenation. Anaerobic microorganisms, including species from the genus Dehalococcoides, can remove bromine atoms, leading to the formation of less brominated, and sometimes more toxic, congeners. nih.govberkeley.edu Studies on highly brominated PBDEs in anaerobic sediments have shown their slow debromination to congeners including hexa-, penta-, and tetra-BDEs. nih.govresearchgate.netnih.gov This process is significant as it represents a transformation pathway in environmental sinks and can alter the toxicity and bioavailability of the original compound. Microbial consortia are often more effective at degrading complex pollutants than single strains due to metabolic cooperation. mdpi.comfrontiersin.org

Abiotic degradation refers to the breakdown of a chemical through non-biological processes, excluding photolysis. For persistent halogenated aromatic compounds like dibenzofurans, these processes are generally slow.

Debromination Processes and Product Formation

Debromination is the key transformation process for this compound. This involves the removal of one or more bromine atoms from the dibenzofuran (B1670420) backbone, leading to the formation of less-brominated dibenzofurans.

Photolytic Debromination: Under UV irradiation, PBDEs undergo stepwise debromination. nih.govnsf.gov The position of the bromine atom (ortho, meta, or para) influences its susceptibility to removal, though clear patterns are complex and congener-specific. nih.govnih.gov For PBDFs, a similar stepwise loss of bromine atoms is expected. The photolytic degradation of this compound would likely proceed through the formation of various dibromo- and monobromo-dibenzofuran isomers, ultimately leading to the parent dibenzofuran molecule, which could then undergo further degradation.

Reductive Debromination: In anaerobic environments, microbial reductive debromination is the dominant pathway. nih.govberkeley.eduresearchgate.net This process sequentially removes bromine atoms. For this compound, this would result in the formation of dibromo-dibenzofurans (e.g., 1,2-dibromo-, 1,4-dibromo-, or 2,4-dibromo-dibenzofuran) and subsequently monobromo-dibenzofurans. The specific daughter products formed depend on the regioselectivity of the dehalogenating enzymes involved.

Table 2: Hypothetical Sequential Debromination Products of this compound

| Starting Compound | Potential Dibromo- Products | Potential Monobromo- Products | Final Product |

|---|

Environmental Persistence Studies

Environmental persistence refers to the length of time a chemical remains in a particular environment before it is broken down. Halogenated dibenzofurans are known for their high persistence.

While specific half-life data for this compound are scarce, data from related compounds provide an indication of its likely behavior. Studies on chlorinated dioxins and furans (PCDD/Fs) and PCBs in soil and sediment report environmental half-lives ranging from years to decades. researchgate.netepa.govca.gov For example, the half-life of some PCB congeners in anaerobic sediment has been estimated at around 7-9 years. ca.gov The debromination half-life of decabromodiphenyl ether (BDE-209) in sediment was measured to be well over a decade. researchgate.net Given the structural similarities and chemical stability, this compound is expected to be highly persistent, particularly when incorporated into sediments and deep soils where light and microbial activity are limited. nih.govnih.gov The persistence in aquatic environments is also expected to be high, with sorption to sediment being a major sink. gdut.edu.cnnih.gov

Transport Mechanisms in the Environment

The transport of this compound between air, water, soil, and biota is controlled by its physicochemical properties, such as vapor pressure, water solubility, and the organic carbon-water partition coefficient (Koc).

Atmospheric Transport: Compounds with sufficient volatility and persistence can undergo long-range atmospheric transport. nih.gov PBDFs are detected in ambient air, often associated with particulate matter. epa.gov The estimated atmospheric lifetime of more highly halogenated, particle-bound dibenzofurans is on the order of 10 days or more, which is sufficient for transport over long distances from source regions. nih.gov

Transport in Water and Soil: The mobility of this compound in soil and aquatic systems is largely dictated by its hydrophobicity. A high Koc value indicates a strong tendency to adsorb to organic matter in soil and sediment, which limits its mobility in water but leads to its accumulation in these compartments. epa.gov Chemicals with high Koc values are less likely to leach into groundwater. Given its polybrominated and aromatic structure, this compound is expected to have a high Koc and low water solubility, leading to strong partitioning to soil and sediment.

Table 3: Physicochemical Properties Influencing Environmental Transport

| Property | Definition | Implication for this compound |

|---|---|---|

| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. | Expected to be low (semi-volatile), allowing for partitioning between gas and particle phases in the atmosphere. |

| Water Solubility | The maximum amount of a chemical that can dissolve in a given amount of water. | Expected to be very low, limiting its concentration in the aqueous phase and promoting partitioning to solids. |

| Octanol-Water Partition Coefficient (Kow) | The ratio of a chemical's concentration in the octanol phase to its concentration in the aqueous phase of a two-phase system at equilibrium. | Expected to be high, indicating high lipophilicity and a tendency to bioaccumulate and sorb to organic matter. |

| Organic Carbon-Water Partition Coefficient (Koc) | A measure of the tendency of an organic chemical to adsorb to the organic carbon fraction of soil or sediment. | Expected to be high, indicating strong adsorption to soil and sediment, and thus low mobility in these compartments. epa.gov |

| Henry's Law Constant | An indicator of the partitioning of a chemical between air and water. | Expected to be moderate to high, suggesting potential for volatilization from surface waters. |

Atmospheric Transport and Deposition Dynamics of this compound